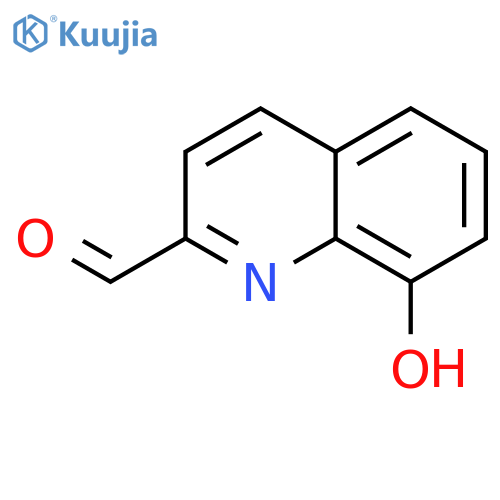Cas no 14510-06-6 (8-hydroxyquinoline-2-carbaldehyde)

14510-06-6 structure
商品名:8-hydroxyquinoline-2-carbaldehyde
8-hydroxyquinoline-2-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 8-Hydroxyquinoline-2-carboxaldehyde
- 8-Hydroxy-2-quinolinecarboxaldehyde
- 2-Quinolinecarboxaldehyde, 8-hydroxy-
- 8-Hydroxyquinoline-2-carbaldehyde
- Quinaldaldehyde,8-hydroxy- (6CI,8CI)
- 2-Formyl-8-hydroxyquinoline
- 2-Formyl-8-quinolinol
- 8-Hydroxyquinolin-2-carboxaldehyde
- 8-hydroxyquinaldaldehyde
- Quinaldaldehyde, 8-hydroxy-
- 8-Hydroxy-2-quinolinecarbaldehyde
- 8-HYDROXY-QUINOLINE-2-CARBALDEHYDE
- AKOS BBS-00000128
- 8-HYDROXYQUINOLINE-2-CARBOXALDEHYDE 98%
- 8-Hydroxyquinoline-2-carboxaldehyde ,98%
- SLBPIHCMXPQAIQ-UHFFFAOYSA-N
- Oprea1_030534
- Oprea1_135969
- 8-hydroxy-quinolin-2-carbaldehyde
- 8-oxidanylquinoline-2-carbaldehyde
- SBB03807
- H1713
- A808320
- HY-W016840
- AM10050
- BP-10076
- CS-W017556
- EN300-82217
- DTXSID20344771
- CHEMBL2321986
- 8-Hydroxy-2-quinolinecarbaldehyde #
- FT-0600552
- SB67736
- J-008055
- Z1235949842
- AKOS000267996
- SCHEMBL279696
- 8-hydroxy-quinoline-2-carboxaldehyde
- 8-Hydroxy-2-quinolinecarboxaldehyde, >=98.0% (GC)
- 14510-06-6
- CHEBI:183895
- DS-10752
- 8MJ
- PD056108
- MFCD00168962
- J-519445
- SY011471
- DB-007221
- STL558029
- GLXC-01722
- ALBB-021958
- 8-hydroxyquinoline-2-carbaldehyde
-
- MDL: MFCD00168962
- インチ: 1S/C10H7NO2/c12-6-8-5-4-7-2-1-3-9(13)10(7)11-8/h1-6,13H
- InChIKey: SLBPIHCMXPQAIQ-UHFFFAOYSA-N
- ほほえんだ: O([H])C1=C([H])C([H])=C([H])C2C([H])=C([H])C(C([H])=O)=NC=21
計算された属性
- せいみつぶんしりょう: 173.047678g/mol
- ひょうめんでんか: 0
- XLogP3: 1.6
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 回転可能化学結合数: 1
- どういたいしつりょう: 173.047678g/mol
- 単一同位体質量: 173.047678g/mol
- 水素結合トポロジー分子極性表面積: 50.2Ų
- 重原子数: 13
- 複雑さ: 195
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- 互変異性体の数: 6
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 使用できません
- 密度みつど: 1.364 g/cm3
- ゆうかいてん: 96.0 to 100.0 deg-C
- ふってん: 392.2 °C at 760 mmHg
- フラッシュポイント: 191 °C
- 屈折率: 1.733
- PSA: 50.19000
- LogP: 1.75290
- かんど: 空気に敏感である
- ようかいせい: 使用できません
- 最大波長(λmax): 310(MeOH)(lit.)
8-hydroxyquinoline-2-carbaldehyde セキュリティ情報
-
記号:

- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305 + P351 + P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26; S36; S37/39
-
危険物標識:

- セキュリティ用語:S26;S37/39
- ちょぞうじょうけん:4°Cで保存し、-4°Cで保存するのがより良い
- リスク用語:R36/37/38
8-hydroxyquinoline-2-carbaldehyde 税関データ
- 税関コード:2933499090
- 税関データ:
中国税関番号:
2933499090概要:
2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
8-hydroxyquinoline-2-carbaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB413203-500 mg |
8-Hydroxyquinoline-2-carbaldehyde, 95%; . |
14510-06-6 | 95% | 500 mg |
€71.90 | 2023-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H45240-1g |
8-Hydroxyquinoline-2-carbaldehyde |
14510-06-6 | 98% | 1g |
¥63.0 | 2023-09-07 | |
| abcr | AB413203-1 g |
8-Hydroxyquinoline-2-carbaldehyde, 95%; . |
14510-06-6 | 95% | 1 g |
€83.80 | 2023-07-19 | |
| Enamine | EN300-82217-10.0g |
8-hydroxyquinoline-2-carbaldehyde |
14510-06-6 | 95.0% | 10.0g |
$89.0 | 2025-03-21 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTFK31-5G |
8-hydroxyquinoline-2-carbaldehyde |
14510-06-6 | 97% | 5g |
¥ 646.00 | 2023-04-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTFK31-500MG |
8-hydroxyquinoline-2-carbaldehyde |
14510-06-6 | 97% | 500MG |
¥ 112.00 | 2023-04-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1021598-1g |
8-Hydroxyquinoline-2-carbaldehyde |
14510-06-6 | 98% | 1g |
¥101 | 2023-04-15 | |
| eNovation Chemicals LLC | D378607-25g |
8-Hydroxyquinoline-2-carboxaldehyde |
14510-06-6 | 97% | 25g |
$825 | 2024-05-24 | |
| Ambeed | A130916-100mg |
8-Hydroxyquinoline-2-carbaldehyde |
14510-06-6 | 98% | 100mg |
$5.0 | 2023-09-04 | |
| TRC | H999865-50mg |
8-Hydroxyquinoline-2-carbaldehyde |
14510-06-6 | 50mg |
$ 50.00 | 2022-06-04 |
8-hydroxyquinoline-2-carbaldehyde サプライヤー
atkchemica
ゴールドメンバー
(CAS:14510-06-6)8-hydroxyquinoline-2-carbaldehyde
注文番号:CL13560
在庫ステータス:in Stock
はかる:1g/5g/10g/100g
清らかである:95%+
最終更新された価格情報:Wednesday, 27 November 2024 17:34
価格 ($):discuss personally
8-hydroxyquinoline-2-carbaldehyde 関連文献
-
Sakiat Hossain,Sourav Das,Amit Chakraborty,Francesc Lloret,Joan Cano,Emilio Pardo,Vadapalli Chandrasekhar Dalton Trans. 2014 43 10164
-
Mannarsamy Maruthupandi,Ganesan Prabusankar RSC Adv. 2020 10 28950
-
Ayaan Saleem,Paulina A. Kobielska,Klaus Harms,Maria G. Katsikogianni,Richard Telford,Ghenadie Novitchi,Sanjit Nayak Dalton Trans. 2018 47 6156
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem. 2011 9 2319
-
Nadia Alessandra Carmo dos Santos,Mirco Natali,Elena Badetti,Klaus Wurst,Giulia Licini,Cristiano Zonta Dalton Trans. 2017 46 16455
14510-06-6 (8-hydroxyquinoline-2-carbaldehyde) 関連製品
- 442-51-3(Harmine)
- 118-13-8(3-Hydroxyquinoline-4-carboxylic acid)
- 103854-64-4(8-Methoxyquinoline-2-carbaldehyde)
- 93-10-7(Quinoline-2-carboxylic acid)
- 66-72-8(3-hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carbaldehyde)
- 486-73-7(Isoquinoline-1-carboxylic acid)
- 148-24-3(8-Hydroxyquinoline)
- 59-00-7(Xanthurenic acid)
- 95-20-5(2-Methylindole)
- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:14510-06-6)8-Hydroxyquinoline-2-carboxaldehyde

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:14510-06-6)8-hydroxyquinoline-2-carbaldehyde

清らかである:99%/99%
はかる:25g/100g
価格 ($):164.0/654.0




